2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid
Description
2-[2-Methyl-4-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic acetic acid derivative with a phenyl ring substituted at the 2-position with a methyl group and at the 4-position with a trifluoromethyl (-CF₃) group. The acetic acid moiety (-CH₂COOH) is directly attached to the phenyl ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing -CF₃ group, which enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-8(10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIIRWBAEWOUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-27-9 | |
| Record name | 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation to form the carboxylic acid group. Common reagents used in this process include organometallic reagents such as Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid involves its interaction with peroxisome proliferator-activated receptors. These receptors are nuclear hormone receptors that regulate the expression of genes involved in inflammation, lipid metabolism, and glucose homeostasis. By activating these receptors, the compound can modulate various metabolic and inflammatory pathways .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations :
- Substituent Position : The position of the -CF₃ group significantly impacts biological activity. For example, GW501516 (4-CF₃ on a thiazole-linked phenyl) activates PPARδ receptors, while 2-(3-CF₃-phenyl)acetic acid () is a synthetic intermediate without reported receptor activity.
- Heterocyclic Modifications : GW501516 and the thiazole-containing analog in incorporate heterocycles, enhancing binding affinity to targets like PPARδ .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases lipophilicity (logP ~2.5–3.5), improving membrane permeability. For instance, GW501516 has a molecular weight of 453.49 g/mol and logP ~5.2 due to its extended thiazole structure .
- Acidity : The acetic acid moiety confers a pKa of ~4.5–5.0, making these compounds ionizable at physiological pH, which affects solubility and absorption.
Biological Activity
2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H9F3O2. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, making it a significant feature in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Effects : Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. The presence of the trifluoromethyl group may contribute to increased potency by facilitating stronger interactions with bacterial targets .
- DPP-4 Inhibition : Although primarily focused on different scaffolds, research into DPP-4 inhibitors highlights the importance of structural modifications in enhancing biological activity. Compounds with similar motifs have shown promise in treating type 2 diabetes mellitus, suggesting that this compound may also possess relevant metabolic activity .
Case Studies
-
Anticancer Activity : A study evaluated various urea derivatives, including those with trifluoromethyl groups, against multiple cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating strong anticancer potential .
Compound Cell Line IC50 (μM) Compound 7 PACA2 44.4 Compound 8 PACA2 22.4 Doxorubicin PACA2 52.1 - Antibacterial Studies : Another investigation assessed the antibacterial properties of various compounds against E. coli and C. albicans. The minimum inhibitory concentrations (MICs) were determined, revealing promising activity for compounds with trifluoromethyl substitutions .
The biological activity of this compound can be attributed to:
- Molecular Interactions : The trifluoromethyl group enhances binding affinity to target proteins through multipolar interactions, which can stabilize the compound's active conformation in biological systems .
- Gene Expression Modulation : In cancer studies, treated cells exhibited down-regulation of key genes involved in cell proliferation and survival pathways (e.g., EGFR, TP53), suggesting a mechanism through which the compound exerts its effects .
Q & A
Q. What are the standard synthetic routes for 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions involving trifluoromethyl-substituted precursors. Purification often employs high-performance liquid chromatography (HPLC) with UV detection, ensuring >97% purity . Critical steps include controlling reaction temperature (e.g., 60–80°C for trifluoromethyl group stability) and using anhydrous solvents to avoid hydrolysis. Recrystallization in ethanol/water mixtures improves crystalline purity .
Q. How is spectroscopic characterization (NMR, FTIR, MS) performed for this compound, and what are common pitfalls?
- Methodological Answer :
- NMR : The trifluoromethyl group splits signals in H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and shows a distinct F NMR peak near δ -60 ppm. Avoid solvent interactions (e.g., DMSO-d6) that obscure signals .
- FTIR : Key peaks include C=O (1700–1720 cm) and CF (1100–1200 cm). Baseline correction is critical due to overlapping bands .
- MS : Electrospray ionization (ESI) in negative mode detects [M-H] at m/z 262. Use deuterated internal standards to mitigate matrix effects .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoroacetic anhydride).
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of CF, which lowers the HOMO energy of the aromatic ring by ~1.5 eV, reducing electrophilic substitution rates. Solvent effects (PCM model) and transition-state geometries should be included to predict regioselectivity in derivatization reactions .
Q. How do researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., due to polymorphism) require multi-technique validation:
Q. What strategies optimize the compound’s reactivity in peptide coupling or esterification?
- Methodological Answer :
- Activation : Use EDC/HOBt in DMF to form active esters, minimizing racemization.
- Kinetic Control : Monitor reaction progress via F NMR to avoid over-activation of the carboxylic acid group.
- Steric Effects : The 2-methyl group hinders nucleophilic attack; microwave-assisted synthesis (100°C, 20 min) improves yields in bulky systems .
Q. How can degradation pathways under oxidative or photolytic conditions be systematically studied?
- Methodological Answer :
- Photolysis : Expose to UV light (254 nm) in acetonitrile/water (9:1) and analyze degradation products via LC-QTOF-MS. The CF group stabilizes radical intermediates, leading to hydroxylated byproducts .
- Oxidative Stress : Use Fenton’s reagent (Fe/HO) to simulate environmental degradation. Quantify trifluoroacetate (TFA) via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
